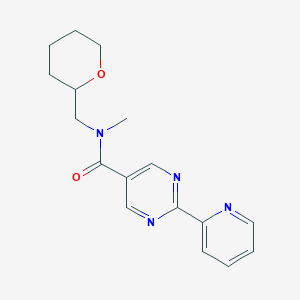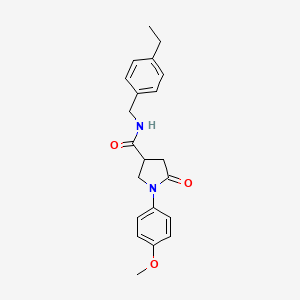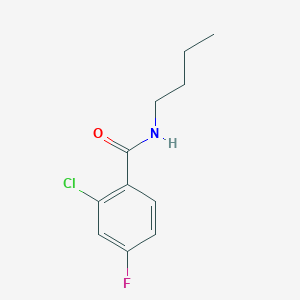
N,N-di-sec-butyl-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di-sec-butyl-N'-(2-methoxy-5-methylphenyl)urea, commonly known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a urea derivative that has been synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of DBU involves its ability to act as a nucleophilic catalyst or a base. DBU can abstract a proton from a substrate, thereby creating a nucleophilic site that can react with other molecules. It can also act as a catalyst by stabilizing the transition state of a reaction and lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
DBU has been shown to have minimal toxicity and has no significant physiological effects. It is not metabolized by the body and is excreted unchanged. DBU has also been shown to be stable under various conditions, making it an ideal candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBU has several advantages when used in lab experiments. It is a highly effective catalyst and base, with excellent selectivity and yield. It is also relatively inexpensive and readily available. However, DBU has some limitations, such as its sensitivity to moisture and air, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for DBU research. One potential application is in the field of materials science, where DBU can be used as a building block for the synthesis of new materials with unique properties. Another potential application is in the field of catalysis, where DBU can be used to catalyze new reactions that are currently not possible with existing catalysts. Finally, DBU can be used as a starting material for the synthesis of new drugs and pharmaceuticals, where its unique properties can be exploited to create new and more effective drugs.
Conclusion
In conclusion, DBU is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DBU has been synthesized through a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. DBU has several advantages when used in lab experiments, including its effectiveness, selectivity, and availability. However, DBU also has some limitations, such as its sensitivity to moisture and air. Overall, DBU is a promising compound with significant potential for future research and applications.
Métodos De Síntesis
DBU is synthesized through a multistep process that involves the reaction of sec-butylamine with 2-methoxy-5-methylphenyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain the final product, DBU. This synthesis method has been optimized to produce high yields of DBU with excellent purity.
Aplicaciones Científicas De Investigación
DBU has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and materials science. It has been used as a catalyst in various reactions, such as the Michael addition, aldol condensation, and esterification. DBU has also been used as a base in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Propiedades
IUPAC Name |
1,1-di(butan-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-7-13(4)19(14(5)8-2)17(20)18-15-11-12(3)9-10-16(15)21-6/h9-11,13-14H,7-8H2,1-6H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSAVIDKNOQCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)NC1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)

![1-[3-(5-methyl-2-furyl)butyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5344103.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5344158.png)
![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)

![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)